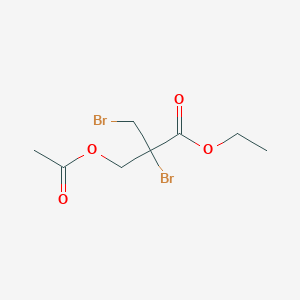![molecular formula C18H24N2O4 B14261777 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 189038-97-9](/img/structure/B14261777.png)
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide is a chemical compound that belongs to the benzamide and isoxazole family. It is known for its application as an herbicide, particularly in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide involves the formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid and the amino group of 3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and properties of benzamide and isoxazole derivatives.
Biology: The compound is investigated for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily known for its herbicidal use.
Industry: It is utilized in agricultural settings for weed control, contributing to improved crop yields.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets in plants. It inhibits the synthesis of cellulose, a critical component of plant cell walls, leading to the disruption of cell wall formation and ultimately causing the death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide: A closely related compound with similar herbicidal properties.
N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide: Another compound in the same family with comparable applications.
Uniqueness
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Its effectiveness in controlling broadleaf weeds in vineyards and tree nut orchards sets it apart from other herbicides .
Propiedades
Número CAS |
189038-97-9 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)15-11-16(24-20-15)19-17(21)13-9-8-12(22-4)10-14(13)23-5/h8-11H,6-7H2,1-5H3,(H,19,21) |
Clave InChI |
SHJQSWDARIYOJV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
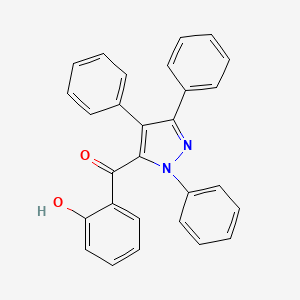

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
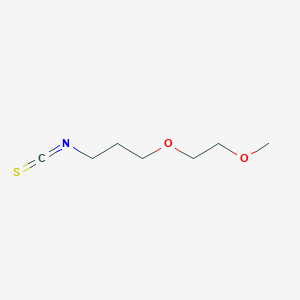
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
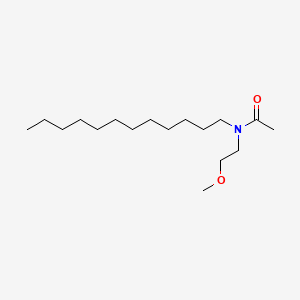
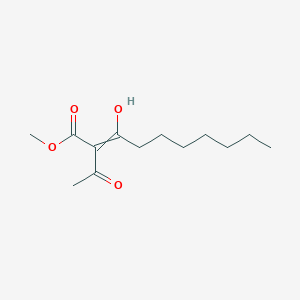
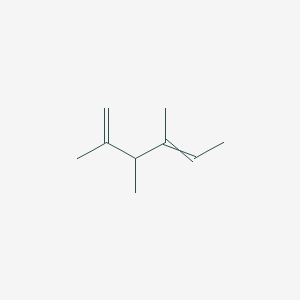

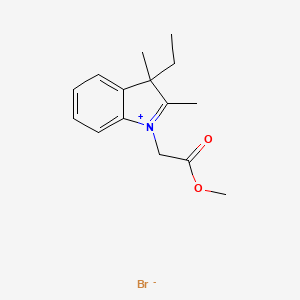
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
